molecular formula C15H26N2O3 B5979761 2,2-dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one

2,2-dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one

Cat. No.: B5979761
M. Wt: 282.38 g/mol
InChI Key: QRICAVWHKYEMDQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one is a complex organic compound that features a piperidine ring substituted with a morpholine-4-carbonyl group and a 2,2-dimethylpropan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Morpholine-4-carbonyl Group: This step involves the reaction of the piperidine ring with morpholine-4-carbonyl chloride under basic conditions to form the desired substitution.

    Attachment of the 2,2-Dimethylpropan-1-one Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the nature of the target. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-piperidin-1-ylpropan-1-one: Lacks the morpholine-4-carbonyl group, resulting in different chemical properties and reactivity.

    1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]propan-1-one: Lacks the 2,2-dimethyl group, affecting its steric and electronic properties.

Uniqueness

2,2-Dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one is unique due to the presence of both the morpholine-4-carbonyl group and the 2,2-dimethylpropan-1-one moiety. This combination imparts distinct steric and electronic characteristics, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,2-dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)14(19)17-6-4-5-12(11-17)13(18)16-7-9-20-10-8-16/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRICAVWHKYEMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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